4-(1,3-Dioxolan-2-yl)-4-methylpentan-1-amine
Description
Properties
IUPAC Name |
4-(1,3-dioxolan-2-yl)-4-methylpentan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2/c1-9(2,4-3-5-10)8-11-6-7-12-8/h8H,3-7,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWSLUTRBACVVDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCCN)C1OCCO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,3-Dioxolan-2-yl)-4-methylpentan-1-amine typically involves the reaction of 4-methylpentan-1-ol with a suitable dioxolane-forming reagent under controlled conditions. One common method is the reaction with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 4-(1,3-Dioxolan-2-yl)-4-methylpentan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding amine oxide.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The dioxolane ring can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be used in substitution reactions.
Major Products Formed:
Oxidation: this compound oxide.
Reduction: this compound.
Substitution: Various substituted dioxolanes depending on the nucleophile used.
Scientific Research Applications
4-(1,3-Dioxolan-2-yl)-4-methylpentan-1-amine has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound can be used as a probe in biological studies to understand enzyme mechanisms.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-(1,3-Dioxolan-2-yl)-4-methylpentan-1-amine exerts its effects depends on its specific application. For example, in drug design, it may interact with specific molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can vary widely based on the context of its use.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table highlights key structural differences and similarities between 4-(1,3-Dioxolan-2-yl)-4-methylpentan-1-amine and related compounds:
Biological Activity
The compound 4-(1,3-Dioxolan-2-yl)-4-methylpentan-1-amine is an intriguing molecule with potential biological activities. This article focuses on its biological activity, synthesizing available research findings, case studies, and relevant data tables to provide a comprehensive overview.
Chemical Structure and Properties
This compound features a dioxolane ring, which is known for its reactivity and utility in organic synthesis. The molecular structure can be represented as follows:
- Molecular Formula: C8H15NO2
- CAS Number: 83962-01-0
This compound's unique structure contributes to its potential interactions with biological systems.
Antimicrobial Activity
Research has indicated that derivatives of 1,3-dioxolanes exhibit significant antimicrobial properties. A study by Kaczmarek et al. (2011) synthesized various dioxolane derivatives and tested their antibacterial and antifungal activities. The findings showed that many of these compounds displayed promising activity against common pathogens, including Staphylococcus aureus and Candida albicans .
Table 1: Antimicrobial Activity of Dioxolane Derivatives
| Compound ID | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1 | Staphylococcus aureus | 625–1250 µg/mL |
| 2 | Staphylococcus epidermidis | <625 µg/mL |
| 3 | Pseudomonas aeruginosa | <500 µg/mL |
| 4 | Candida albicans | <250 µg/mL |
Toxicological Studies
Toxicological assessments have been conducted to understand the safety profile of this compound. A study highlighted that while systemic effects were not observed at lower concentrations, higher doses led to significant irritation and organ weight changes in animal models .
Table 2: Toxicological Effects Observed in Animal Studies
| Concentration (mg/m³) | Observed Effects |
|---|---|
| 1000 | No systemic effects observed |
| 2500 | Eye irritation, respiratory tract irritation |
| 5000 | Increased organ weights |
The biological activity of this compound may be attributed to its ability to interact with specific cellular targets. This interaction can modulate enzyme activities or receptor functions, influencing various signaling pathways. The dioxolane moiety is particularly known for its ability to participate in nucleophilic attacks, potentially leading to the formation of biologically active metabolites.
Case Studies
Several case studies have explored the biological implications of similar compounds. For instance, the synthesis of enantiomerically pure dioxolanes has shown differential antimicrobial activity based on stereochemistry . This underscores the importance of structural variations in determining biological efficacy.
Q & A
Q. What are the established synthetic routes for 4-(1,3-Dioxolan-2-yl)-4-methylpentan-1-amine, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves multi-step reactions, including alkylation of a primary amine with a halogenated precursor (e.g., 4-methylpent-1-enyl bromide) followed by cyclization to form the dioxolane ring. Key variables include:
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in alkylation steps, while ethanol or methanol is used for reductions .
- Catalysts : Palladium on carbon (Pd/C) or Raney nickel for hydrogenation steps, with temperature control (25–60°C) to avoid side reactions .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the amine, with yields ranging from 45–70% depending on steric hindrance .
Q. Example Table: Synthetic Routes Comparison
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Key Challenges |
|---|---|---|---|---|
| Alkylation | K₂CO₃, DMF, 50°C | 60 | 92% | Competing elimination |
| Cyclization | H₂SO₄, THF, 0°C | 55 | 88% | Ring-opening byproducts |
| Reduction | Pd/C, H₂, EtOH | 70 | 95% | Over-reduction risks |
Q. Which spectroscopic techniques are most effective for characterizing the structural and functional groups of this compound?
Methodological Answer:
- NMR : ¹H and ¹³C NMR confirm the dioxolane ring (δ 4.8–5.2 ppm for acetal protons) and amine group (δ 1.2–1.8 ppm for -NH₂). DEPT-135 distinguishes CH₂ and CH₃ groups in the pentan-1-amine chain .
- FT-IR : Strong absorption at ~3350 cm⁻¹ (N-H stretch) and ~1100 cm⁻¹ (C-O-C in dioxolane) .
- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion [M+H]⁺ (e.g., m/z 216.1601 for C₉H₁₇NO₂) .
Q. How do the physicochemical properties (e.g., solubility, stability) of this amine impact its handling in laboratory settings?
Methodological Answer:
- Solubility : Hydrophobic due to the dioxolane and methyl groups; soluble in chloroform, DCM, and ethanol but poorly in water. Pre-dissolve in DMSO for biological assays .
- Stability : Hygroscopic; store under argon at –20°C to prevent hydrolysis of the acetal ring. Monitor via TLC (silica, 7:3 hexane:EtOH) for degradation .
Advanced Research Questions
Q. How can computational chemistry and reaction path search methods optimize the synthesis of this compound?
Methodological Answer:
- Quantum Chemical Calculations : Use DFT (B3LYP/6-31G*) to model transition states in cyclization steps, identifying energy barriers for ring formation vs. side reactions .
- Reaction Path Algorithms : ICReDD’s path-searching tools predict optimal conditions (e.g., acid catalysts for dioxolane formation) and reduce trial-and-error experimentation by 40% .
Q. What factorial design approaches are suitable for investigating the simultaneous effects of multiple variables (e.g., temperature, catalyst) on its synthesis?
Methodological Answer:
- 2³ Factorial Design : Test variables like temperature (25°C vs. 60°C), catalyst loading (5% vs. 10% Pd/C), and solvent polarity (EtOH vs. THF). ANOVA identifies interactions; e.g., high Pd/C + THF maximizes yield (p < 0.05) .
- Response Surface Methodology (RSM) : Optimize pH and reaction time for amine purification, achieving >95% purity .
Q. How should researchers resolve contradictions in experimental data related to this compound’s reactivity or biological activity?
Methodological Answer:
Q. What advanced reactor designs or process control strategies enhance scalability while maintaining reaction efficiency?
Methodological Answer:
Q. How does the stereochemistry of the compound influence its interactions in catalytic or biological systems?
Methodological Answer:
Q. What machine learning models predict novel derivatives with desired properties?
Methodological Answer:
Q. How to validate purity and structural integrity under varying storage conditions using stability studies?
Methodological Answer:
- Forced Degradation : Expose the compound to heat (40°C), light (UV), and humidity (75% RH) for 4 weeks. Monitor via UPLC-MS; acetal hydrolysis is the primary degradation pathway .
- QC Protocols : Implement ISO-guided assays (e.g., Karl Fischer titration for water content) to ensure batch consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
